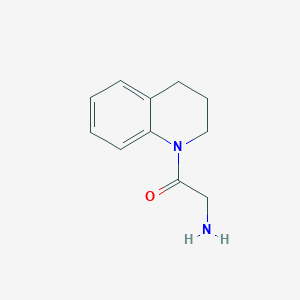

2-amino-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one

CAS No.: 915018-73-4

Cat. No.: VC5549404

Molecular Formula: C11H14N2O

Molecular Weight: 190.246

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 915018-73-4 |

|---|---|

| Molecular Formula | C11H14N2O |

| Molecular Weight | 190.246 |

| IUPAC Name | 2-amino-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone |

| Standard InChI | InChI=1S/C11H14N2O/c12-8-11(14)13-7-3-5-9-4-1-2-6-10(9)13/h1-2,4,6H,3,5,7-8,12H2 |

| Standard InChI Key | AGVLPANXRRNFSV-UHFFFAOYSA-N |

| SMILES | C1CC2=CC=CC=C2N(C1)C(=O)CN |

Introduction

Chemical Identity and Structural Characterization

Molecular Identity

2-Amino-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one (CAS No. 1210489-39-6) is a hydrochloride salt with the molecular formula C₁₁H₁₅ClN₂O and a molar mass of 226.7 g/mol. Its IUPAC name, 2-amino-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone hydrochloride, reflects the tetrahydroquinoline ring system substituted at the 1-position with an amino-acetone group. The compound’s structure is further defined by its SMILES notation (C1CC2=CC=CC=C2N(C1)C(=O)CN.Cl) and InChIKey (YXJBLKIHOOIOFN-UHFFFAOYSA-N).

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| CAS Registry Number | 1210489-39-6 |

| Molecular Formula | C₁₁H₁₅ClN₂O |

| Molecular Weight | 226.7 g/mol |

| IUPAC Name | 2-amino-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone hydrochloride |

| SMILES | C1CC2=CC=CC=C2N(C1)C(=O)CN.Cl |

| PubChem CID | 45792297 |

Structural Analogs and Derivatives

Structural analogs, such as the 4-amino-substituted variant (CAS 1337246-46-4), demonstrate how positional isomerism influences physicochemical properties. For instance, the 4-amino derivative has a lower molecular weight (190.24 g/mol) due to the absence of a hydrochloride salt and exhibits a predicted boiling point of 383.1°C . Such analogs highlight the tunability of tetrahydroquinoline-based scaffolds for drug discovery .

Synthesis and Industrial Availability

Synthetic Routes

The synthesis of 2-amino-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one hydrochloride typically proceeds via a two-step protocol:

-

Formation of the Ethanone Core: Reacting tetrahydroquinoline derivatives with chloroacetone or analogous reagents under basic conditions yields the ethanone intermediate.

-

Salt Formation: Treatment with hydrochloric acid produces the hydrochloride salt, enhancing stability and solubility.

Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical to minimizing byproducts such as over-alkylated species or ring-opened derivatives.

Physicochemical Properties

Solubility and Stability

The hydrochloride salt form improves aqueous solubility compared to the free base. Experimental data indicate solubility in polar solvents such as methanol (>50 mg/mL) and water (~10 mg/mL). The compound is hygroscopic, requiring storage under inert atmospheres at 2–8°C to prevent degradation.

Spectroscopic Characterization

-

NMR: The ¹H NMR spectrum (D₂O) displays characteristic signals for the tetrahydroquinoline protons (δ 1.8–2.5 ppm, multiplet, 4H), aromatic protons (δ 6.8–7.2 ppm, multiplet, 4H), and the amino-acetone methylene group (δ 3.4 ppm, singlet, 2H).

-

IR: Strong absorption bands at 1650 cm⁻¹ (C=O stretch) and 3300 cm⁻¹ (N-H stretch) confirm the presence of the ketone and amine functional groups.

| Hazard | Precautionary Measure |

|---|---|

| Skin Contact | Wash with soap and water |

| Inhalation | Move to fresh air |

| Eye Exposure | Flush with water, consult physician |

Analytical and Formulation Considerations

Formulation Challenges

The compound’s hygroscopic nature complicates long-term storage. Lyophilization or formulation with desiccants (e.g., silica gel) is recommended to extend shelf life beyond six months.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume